molecular formula C14H13N3 B1269583 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine CAS No. 292644-33-8

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Cat. No. B1269583
CAS RN: 292644-33-8
M. Wt: 223.27 g/mol
InChI Key: NWYALKGHFGHBQP-UHFFFAOYSA-N
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Description

“5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered ring that consists of three carbon atoms and two nitrogen centers .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained and separated easily .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G(d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .


Chemical Reactions Analysis

Benzimidazole is an important heterocyclic organic compound which possess an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . Since its structure is analogized with the nucleotides found in human body, benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .

Scientific Research Applications

Fungicides

Benzimidazole derivatives are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi . The fungicidal activity of these compounds is based on the benzimidazole ring structure .

Anticancer Agents

Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold contributes to their anticancer activity . Compounds with electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) have shown significant increase in anticancer activity .

Antibacterial Agents

Benzimidazole derivatives exhibit antibacterial properties . Due to their outstanding antibacterial properties, they are widely used in various applications .

Antiparasitic Agents

Benzimidazole derivatives also exhibit antiparasitic effects . They are used in the treatment of various parasitic infections .

Inhibition of T cell Proliferation

Some benzimidazole derivatives, such as BMT-1, have been observed to inhibit T cell proliferation . This property makes them potential candidates for the development of immunosuppressive drugs .

Inhibition of H+/K±ATPases

Benzimidazole derivatives have been evaluated for their inhibitory effect on H+/K±ATPases . This property could be useful in the development of drugs for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease .

properties

IUPAC Name

5-(1H-benzimidazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYALKGHFGHBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352197
Record name 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

CAS RN

292644-33-8
Record name 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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